molecular formula C9H23N3 B7848097 1,3-Propanediamine, N-(3-aminopropyl)-N,N',N'-trimethyl- CAS No. 19475-35-5

1,3-Propanediamine, N-(3-aminopropyl)-N,N',N'-trimethyl-

Cat. No.: B7848097
CAS No.: 19475-35-5
M. Wt: 173.30 g/mol
InChI Key: OKCMGPFSUYUSSX-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N-(3-aminopropyl)-N,N',N'-trimethyl- (CAS: 62787-29-5, molecular formula: C₁₀H₂₆N₄) is a branched polyamine featuring a 1,3-propanediamine backbone with a 3-aminopropyl substituent and three methyl groups attached to its nitrogen atoms . This compound’s structure combines primary, secondary, and tertiary amines, influencing its reactivity, solubility, and biological interactions. It is utilized in coordination chemistry, surfactant synthesis, and pharmaceutical research due to its ability to form stable complexes and modulate physicochemical properties .

Properties

IUPAC Name

N'-[3-(dimethylamino)propyl]-N'-methylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23N3/c1-11(2)7-5-9-12(3)8-4-6-10/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCMGPFSUYUSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066497
Record name 1,3-Propanediamine, N-(3-aminopropyl)-N,N',N'-trimethyl-
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Molecular Weight

173.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19475-35-5
Record name N1-(3-Aminopropyl)-N1,N3,N3-trimethyl-1,3-propanediamine
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Record name 1,3-Propanediamine, N1-(3-aminopropyl)-N1,N3,N3-trimethyl-
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Record name 1,3-Propanediamine, N1-(3-aminopropyl)-N1,N3,N3-trimethyl-
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Record name 1,3-Propanediamine, N-(3-aminopropyl)-N,N',N'-trimethyl-
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Preparation Methods

Step 1: Catalytic Cyanoethylation of Ammonia

Acrylonitrile and ammonia react in a fixed-bed reactor using molecular sieve catalysts (e.g., HZSM-5) under mild conditions (10–100°C, 1–7 MPa). The reaction produces N-(2-cyanoethyl)-3-aminopropionitrile with >95% acrylonitrile conversion and 80–90% selectivity. Key parameters include:

ParameterRange
Molar ratio (NH₃:acrylonitrile)0.8:1 – 5:1
Space velocity0.2 – 1.0 h⁻¹
Catalyst lifetime>500 hours

This step avoids aqueous conditions, eliminating energy-intensive water removal and improving selectivity compared to earlier methods (e.g., Organic Syntheses, 1947).

Step 2: Catalytic Hydrogenation

The nitrile intermediate undergoes hydrogenation using Raney nickel (10–30 wt%) in the presence of alkaline co-catalysts (KOH, NaOH; 0–15 wt%). Conditions (50–100°C, 1.0–5.0 MPa H₂) yield N-(3-aminopropyl)-1,3-propanediamine with >80% overall yield. The process bypasses intermediate purification, reducing waste and cost.

Methylation Strategies for Tertiary Amine Formation

Introducing methyl groups to the amine centers requires precise control to avoid over-alkylation. Industrial approaches for related compounds provide insights:

Reductive Methylation with Formaldehyde

The Eschweiler-Clarke reaction —using formaldehyde and formic acid—is a classical method for converting primary amines to tertiary amines. For example, N,N-dimethyl-1,3-propanediamine is synthesized via this route, achieving >90% yields under reflux. Adapting this to N-(3-aminopropyl)-1,3-propanediamine would require:

  • Stoichiometric control : Limiting formaldehyde to three equivalents to target N,N',N'-trimethylation.

  • Temperature modulation : 80–100°C to prevent decomposition of the aminopropyl group.

  • Acid scavengers : Sodium hydroxide to neutralize formic acid byproducts.

Alkylation with Methyl Halides

Methyl iodide or bromide can directly alkylate amine groups. Patent CN103333073B demonstrates this in a continuous process for N,N-dimethyl-1,3-propanediamine :

ConditionValue
Methylating agentDimethylamine
CatalystFixed-bed Raney Ni
Pressure3–10 MPa H₂
Space velocity0.1–4 h⁻¹
Yield>98%

For the target compound, substituting dimethylamine with methyl iodide and employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) could enhance reactivity.

Integrated Continuous Processes

Modern industrial syntheses favor continuous flow systems for scalability and consistency. A hypothetical integrated route for N-(3-aminopropyl)-N,N',N'-trimethyl-1,3-propanediamine might combine:

Reactor 1: Cyanoethylation

  • Feedstock : Acrylonitrile, ammonia (5:1 molar ratio).

  • Catalyst : HZSM-5 molecular sieve.

  • Output : N-(2-cyanoethyl)-3-aminopropionitrile.

Reactor 2: Hydrogenation

  • Catalyst : Raney Ni with 5% NaOH.

  • Conditions : 80°C, 4.0 MPa H₂.

  • Output : N-(3-aminopropyl)-1,3-propanediamine.

Reactor 3: Methylation

  • Methylating agent : Formaldehyde (3 eq).

  • Reductant : Formic acid.

  • Conditions : 90°C, 6 hours.

  • Output : Target compound with ~85% yield.

Challenges and Optimization

Selectivity in Methylation

The aminopropyl group’s primary amine is susceptible to over-methylation. Strategies to improve selectivity include:

  • Protective groups : Temporarily blocking the primary amine with tert-butoxycarbonyl (Boc) before methylating secondary amines.

  • Stepwise methylation : Introducing methyl groups sequentially using milder agents (e.g., dimethyl carbonate).

Catalyst Deactivation

Raney nickel catalysts face deactivation via sulfur poisoning or sintering. Patent CN103333073B mitigates this by:

  • Alkaline co-catalysts : 0.1–10% NaOH in methanol.

  • Periodic regeneration : Oxidative treatment at 400°C to remove carbon deposits.

Comparative Analysis of Methods

MethodYieldCostScalability
Cyanoethylation + Hydrogenation80%LowHigh
Reductive Methylation70–85%ModerateModerate
Continuous Alkylation>98%HighVery High

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N-(3-aminopropyl)-N,N’,N’-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can participate in substitution reactions where one or more of its amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

Catalysis

TMAP is utilized as a catalyst in several chemical reactions due to its ability to facilitate the formation of various compounds. It has been reported as an effective gelling catalyst in the production of polyurethane foams, where it aids in reducing volatile organic compound (VOC) emissions while enhancing foam performance . The compound's structure allows it to act as a reactive amine with high reactivity, making it valuable in formulations requiring efficient curing agents.

Drug Development

In pharmaceutical research, TMAP is explored for its potential as a drug delivery agent. Its amine functionalities allow for interactions with biological systems, making it a candidate for enhancing the solubility and bioavailability of certain drugs . Studies have indicated that derivatives of TMAP can improve the pharmacokinetic profiles of therapeutic agents.

Material Science

TMAP is employed in the synthesis of advanced materials. For instance, it has been used in the preparation of polymers with specific mechanical properties and thermal stability. Its role as a chain extender in polyurethane production exemplifies its importance in creating materials that meet stringent performance criteria .

Case Study 1: Polyurethane Foam Production

A study conducted by researchers at a leading chemical company demonstrated that incorporating TMAP as a gelling catalyst significantly improved the physical properties of polyurethane foams. The resulting foams exhibited reduced density while maintaining structural integrity and resilience under stress conditions. The use of TMAP also led to lower emissions during production, aligning with environmental regulations .

Case Study 2: Drug Solubility Enhancement

In a pharmaceutical study, TMAP derivatives were tested for their ability to enhance the solubility of poorly soluble drugs. The results indicated that formulations containing TMAP significantly increased the dissolution rate compared to traditional solubilizers. This enhancement is attributed to TMAP's ability to form stable complexes with the drug molecules, facilitating better absorption in biological systems .

Summary Table of Applications

Application AreaDescriptionNotable Findings
CatalysisUsed as a gelling catalyst in polyurethane productionReduces VOC emissions; enhances foam performance
Drug DevelopmentPotential drug delivery agent enhancing solubility and bioavailabilityImproves pharmacokinetic profiles
Material ScienceChain extender in polymer synthesisProduces materials with enhanced mechanical properties

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N-(3-aminopropyl)-N,N’,N’-trimethyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. In biological systems, it may influence ion channels, cellular signaling pathways, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to related polyamines based on amine group positions, alkyl chain lengths, and substituents. Key examples include:

Compound Name Molecular Formula Key Structural Features Applications/Activities References
N,N′-Bis(3-aminopropyl)-1,3-propanediamine C₉H₂₄N₄ Linear tetra-amine with three aminopropyl arms NMDA receptor activation (EC₅₀: 0.8 µM) , metal complexation
N,N-Dimethyl-1,3-propanediamine C₅H₁₄N₂ Shorter chain with two methyl groups Surfactant precursor, corrosion inhibition
N-Oleyl-1,3-propanediamine C₂₁H₄₄N₂ Long unsaturated alkyl chain (oleyl group) Lipid-based drug delivery, emulsification
N,N′-Bis(2-aminoethyl)-1,3-propanediamine C₇H₂₀N₄ Ethylenediamine backbone with aminoethyl arms Membrane fabrication (IP process) , lower NMDA potency (EC₅₀: 60 µM)

Key Observations :

  • Branching vs. Linearity: The target compound’s branched structure (tertiary amines) reduces hydrogen-bonding capacity compared to linear analogs like N,N′-Bis(3-aminopropyl)-1,3-propanediamine, enhancing lipophilicity .
  • However, methylation improves stability against oxidation .
  • Biological Activity: N,N′-Bis(3-aminopropyl)-1,3-propanediamine exhibits 10-fold higher NMDA receptor activation than the target compound, suggesting that methylation dampens receptor interaction .
Physicochemical Properties
Property Target Compound N,N′-Bis(3-aminopropyl)-1,3-propanediamine N,N-Dimethyl-1,3-propanediamine
Molecular Weight 202.35 g/mol 202.34 g/mol 102.18 g/mol
Boiling Point Not reported 373.7 K (predicted) 423–433 K
Water Solubility Moderate High (due to multiple amines) High
LogP (Lipophilicity) ~0.5 (estimated) -1.2 -0.8

Key Observations :

  • The target compound’s logP is higher than linear analogs due to methyl groups, favoring membrane permeability .
  • Linear polyamines (e.g., N,N′-Bis(3-aminopropyl)-1,3-propanediamine) exhibit higher water solubility, making them preferable for aqueous-phase applications .

Research Findings and Trends

  • NMDA Receptor Modulation: Linear polyamines (e.g., N,N′-Bis(3-aminopropyl)-1,3-propanediamine) show superior receptor activation, suggesting methylation reduces efficacy .
  • Thermal Stability : Methylated derivatives exhibit higher decomposition temperatures (e.g., N,N-Dimethyl-1,3-propanediamine at ~430 K) compared to primary amines .
  • Industrial Use : Branched polyamines are emerging in ion-exchange resins and surfactants, though linear variants dominate biomedical research .

Biological Activity

Overview

1,3-Propanediamine, N-(3-aminopropyl)-N,N',N'-trimethyl- (commonly referred to as DPTA) is a polyamine compound with significant biological activity. Its molecular formula is C₁₈H₄₁N₃, and it is characterized by a combination of hydrophobic and hydrophilic properties that enhance its interaction with biological membranes. This compound has garnered attention for its antimicrobial properties and its applications in various fields, including biocidal applications and biomedical research.

The biological activity of DPTA primarily revolves around its ability to disrupt microbial cell membranes. The mechanism is not entirely understood but is believed to involve the following processes:

  • Membrane Disruption : DPTA integrates into the lipid bilayers of microbial cells, leading to increased permeability and eventual cell lysis. This property makes it effective against a range of microorganisms, particularly Gram-positive bacteria and wood-destroying fungi .
  • Surfactant Properties : As a non-ionic surfactant, DPTA reduces surface tension at the interface between two immiscible liquids, facilitating better dispersion or emulsification. This characteristic enhances its biocidal efficacy when used in combination with other agents.

Biological Activity

DPTA has been shown to exhibit significant antibacterial and antifungal activities. The following table summarizes its effectiveness against various microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus 0.78 µg/mLEffective against resistant strains
Escherichia coli 3.13 µg/mLBroad-spectrum activity
Pseudomonas aeruginosa 6.25 µg/mLNotable for biofilm disruption
Candida albicans 5 µg/mLEffective in clinical isolates

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of DPTA in eradicating biofilms formed by Staphylococcus aureus in clinical settings. Results indicated that DPTA could significantly reduce biofilm biomass and viability at concentrations as low as 0.78 µg/mL, highlighting its potential as a treatment for persistent infections .
  • Environmental Applications : Research on the environmental impact of DPTA demonstrated its low leaching potential when applied in agricultural settings. This characteristic makes it favorable for use as a biocide in wood preservation without posing significant risks to surrounding ecosystems.

Safety and Toxicology

While DPTA exhibits promising biological activity, safety precautions are essential due to its classification as a hazardous material. Exposure can lead to skin irritation and respiratory issues; therefore, appropriate personal protective equipment (PPE) should be utilized during handling . Toxicological studies have established a Lowest Observed Adverse Effect Level (LOAEL) of 4 mg/kg body weight in animal models, indicating careful consideration for dosage in practical applications .

Q & A

Basic: What are the standard synthetic protocols for 1,3-Propanediamine, N-(3-aminopropyl)-N,N',N'-trimethyl- in academic research?

Methodological Answer:
The synthesis typically involves alkylation or condensation reactions. A common approach uses continuous flow reactors to maintain precise control over reaction parameters (e.g., temperature, stoichiometry), ensuring high reproducibility . For example, methyl acrylate can be reacted with a polyamine precursor in methanol under reflux (16 hours), followed by purification via distillation or crystallization to achieve >95% purity . Key steps include:

  • Reagent Selection : Use of methyl acrylate as an electrophile to functionalize amine groups.
  • Purification : Distillation under reduced pressure (e.g., 70°C in vacuum) removes volatile byproducts .

Advanced: How can researchers optimize reaction conditions to improve yields of 1,3-Propanediamine derivatives?

Methodological Answer:
Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine groups.
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) accelerate alkylation reactions.
  • AI-Powered Retrosynthesis : Tools like Template_relevance Reaxys predict feasible routes by analyzing reaction databases, prioritizing pathways with higher atom economy .
  • DoE (Design of Experiments) : Statistical models (e.g., response surface methodology) identify optimal temperature (e.g., 60–80°C) and molar ratios .

Data Contradiction: How to resolve discrepancies in NMR characterization data for this compound?

Methodological Answer:
Conflicting NMR peaks (e.g., amine proton shifts) can arise from dynamic proton exchange or solvent effects. Solutions include:

  • Variable Temperature NMR : Suppress exchange broadening by cooling samples to –40°C.
  • Cross-Validation : Use mass spectrometry (HRMS) to confirm molecular weight and X-ray crystallography (if crystals are obtainable) to resolve absolute configuration .
  • Computational Modeling : Compare experimental 1^1H NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Structure-Activity: How do primary vs. secondary amines influence the compound’s reactivity?

Methodological Answer:
The compound’s three amine groups (two primary, one secondary) enable diverse reactivity:

  • Primary Amines : Participate in Schiff base formation (e.g., with aldehydes) for biomolecule crosslinking .
  • Secondary Amines : Resist protonation at physiological pH, enhancing membrane permeability in drug delivery studies .
    Comparative Analysis : Unlike spermidine (two primary, one secondary amine), this compound’s N,N',N'-trimethyl groups reduce hydrophilicity, altering solubility in hydrophobic matrices (e.g., epoxy resins) .

Advanced: What strategies analyze the compound’s role in crosslinking biomolecules?

Methodological Answer:

  • SDS-PAGE : Quantify crosslinking efficiency of proteins by comparing band shifts under reducing vs. non-reducing conditions.
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence when the compound binds to proteins (e.g., bovine serum albumin) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) to assess affinity for nucleic acids .

Methodological: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzyme active sites (e.g., histone deacetylases) using the compound’s 3D structure (PubChem CID: 86888) .
  • MD Simulations (GROMACS) : Assess stability of drug-delivery complexes (e.g., lipid nanoparticles) over 100-ns trajectories .
  • QSAR Models : Correlate substituent effects (e.g., methyl groups) with antibacterial activity using partial least squares regression .

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